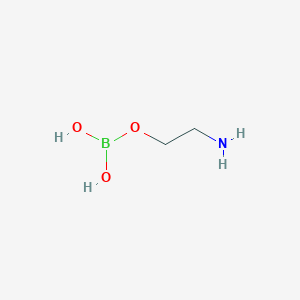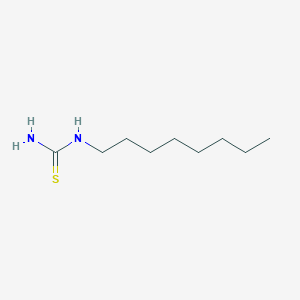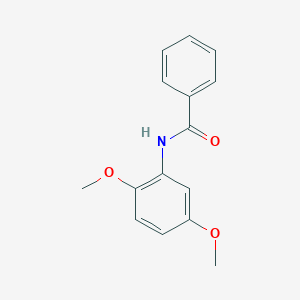
1,2,3-Propanetriyl tris(12-(acetoxy)octadecanoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Propanetriyl tris(12-(acetoxy)octadecanoate) is a chemical compound with the molecular formula C63H116O12 and a molecular weight of 1065.59 g/mol . It is a clear, pale-yellow, oily liquid with a mild odor . This compound is also known by other names such as 1,2,3-Propanetriol tris (12-acetoxyoctadecanoate) and Tris [12-(acetyloxy)octadecanoic acid]1,2,3-propanetriyl ester .
Vorbereitungsmethoden
The synthesis of 1,2,3-Propanetriyl tris(12-(acetoxy)octadecanoate) involves the esterification of glycerol with 12-(acetoxy)octadecanoic acid . The reaction typically requires an acid catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability .
Analyse Chemischer Reaktionen
1,2,3-Propanetriyl tris(12-(acetoxy)octadecanoate) undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
1,2,3-Propanetriyl tris(12-(acetoxy)octadecanoate) has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,2,3-Propanetriyl tris(12-(acetoxy)octadecanoate) involves its interaction with lipid membranes and enzymes involved in lipid metabolism . The compound can be hydrolyzed by lipases to release glycerol and 12-(acetoxy)octadecanoic acid, which can then participate in various metabolic pathways . Its ability to form stable emulsions also makes it useful in drug delivery systems, where it can enhance the solubility and bioavailability of hydrophobic drugs .
Vergleich Mit ähnlichen Verbindungen
1,2,3-Propanetriyl tris(12-(acetoxy)octadecanoate) can be compared with other similar compounds such as:
1,2,3-Propanetriyl tris[12-(hydroxy)octadecanoate]: This compound has hydroxyl groups instead of acetoxy groups, making it more hydrophilic and less stable in emulsions.
1,2,3-Propanetriyl tris[12-(methoxy)octadecanoate]: The methoxy groups provide different chemical reactivity and solubility properties compared to the acetoxy groups.
1,2,3-Propanetriyl tris[12-(acetoxy)hexadecanoate]: This compound has a shorter carbon chain, affecting its physical properties and interactions with lipid membranes.
1,2,3-Propanetriyl tris(12-(acetoxy)octadecanoate) is unique due to its specific ester groups and long carbon chains, which confer distinct physical and chemical properties .
Eigenschaften
CAS-Nummer |
139-43-5 |
|---|---|
Molekularformel |
C63H116O12 |
Molekulargewicht |
1065.6 g/mol |
IUPAC-Name |
2,3-bis(12-acetyloxyoctadecanoyloxy)propyl 12-acetyloxyoctadecanoate |
InChI |
InChI=1S/C63H116O12/c1-7-10-13-34-43-57(72-54(4)64)46-37-28-22-16-19-25-31-40-49-61(67)70-52-60(75-63(69)51-42-33-27-21-18-24-30-39-48-59(74-56(6)66)45-36-15-12-9-3)53-71-62(68)50-41-32-26-20-17-23-29-38-47-58(73-55(5)65)44-35-14-11-8-2/h57-60H,7-53H2,1-6H3 |
InChI-Schlüssel |
FNOXLRARSOMOQK-UHFFFAOYSA-N |
SMILES |
CCCCCCC(CCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC(CCCCCC)OC(=O)C)OC(=O)CCCCCCCCCCC(CCCCCC)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CCCCCCC(CCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC(CCCCCC)OC(=O)C)OC(=O)CCCCCCCCCCC(CCCCCC)OC(=O)C)OC(=O)C |
Key on ui other cas no. |
139-43-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[(2-Oxoindol-3-yl)amino]urea](/img/structure/B86935.png)







